The synthesis of 1,3-benzodioxol-5-yl{1-[3-(trifluoromethyl)benzyl]-3-piperidinyl}methanone has been reported in the scientific literature []. While the specific details of the synthetic procedure are not explicitly provided in this review, the general approach likely involves a multi-step process starting with commercially available starting materials. A common strategy for synthesizing piperidinyl methanones is to react a piperidine derivative with an appropriate acid chloride or carboxylic acid in the presence of a suitable coupling reagent. The benzodioxole and trifluoromethylbenzyl moieties can be introduced through functional group transformations or by using appropriately substituted starting materials.
1,3-benzodioxol-5-yl{1-[3-(trifluoromethyl)benzyl]-3-piperidinyl}methanone has shown promising results in preclinical studies as a potential therapeutic agent for the treatment of cancer metastasis. It has been shown to inhibit ROCK2 activity, which plays a crucial role in cell migration and invasion. [] In vitro studies using a human neuroblastoma cell line (SH-SY5Y) demonstrated that the compound significantly reduced neurite length, cell migration, and the formation of actin stress fibers. [] Furthermore, it inhibited the phosphorylation of cofilin, a regulatory protein involved in actin cytoskeleton dynamics. [] These findings suggest that 1,3-benzodioxol-5-yl{1-[3-(trifluoromethyl)benzyl]-3-piperidinyl}methanone may have potential as an antimetastatic agent.
CAS No.: 53527-28-9
CAS No.: 207234-00-2
CAS No.: 19407-28-4
CAS No.: 1910-41-4